molecular formula C25H20FN3O2 B2984743 8-ethoxy-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-05-8

8-ethoxy-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2984743
CAS No.: 901005-05-8
M. Wt: 413.452
InChI Key: MGDYDSIKWPIZPJ-UHFFFAOYSA-N
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Description

8-Ethoxy-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a fused heterocyclic compound characterized by a pyrazolo[4,3-c]quinoline core. Key structural features include:

  • 8-Ethoxy group: Enhances solubility and modulates electronic properties via the oxygen atom.
  • 3-(3-Methoxyphenyl) group: Provides steric bulk and electron-donating effects, which may influence pharmacokinetic properties.

Properties

IUPAC Name

8-ethoxy-1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O2/c1-3-31-20-11-12-23-21(14-20)25-22(15-27-23)24(16-5-4-6-19(13-16)30-2)28-29(25)18-9-7-17(26)8-10-18/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDYDSIKWPIZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Ethoxy-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazolo[4,3-c]quinoline family, which has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anticancer research. This article explores its biological activity, synthesizing findings from various studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C20H20FN3O2\text{C}_{20}\text{H}_{20}\text{F}\text{N}_3\text{O}_2

Biological Activity Overview

Research into the biological activity of pyrazolo[4,3-c]quinolines, including the specific compound , has indicated several potential therapeutic effects:

  • Anti-inflammatory Activity : Studies have shown that derivatives of pyrazolo[4,3-c]quinolines exhibit significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. This inhibition is linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory processes .
  • Anticancer Potential : Pyrazolo[4,3-c]quinolines have also been evaluated for their anticancer properties. Certain derivatives demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Key findings from quantitative structure–activity relationship (QSAR) analyses include:

  • Substituent Effects : The presence and position of substituents on the phenyl rings significantly affect the compound's potency. For instance, electron-donating groups at specific positions enhance anti-inflammatory activity while reducing cytotoxicity .

Case Studies

  • Anti-inflammatory Effects : In a study assessing various pyrazolo[4,3-c]quinoline derivatives, this compound was shown to inhibit LPS-induced NO production with an IC50 value comparable to established anti-inflammatory agents. This suggests its potential as a therapeutic agent in treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of this compound against human cancer cell lines revealed that it could induce apoptosis through mitochondrial pathways. The study highlighted its selectivity towards cancer cells over normal cells, indicating a favorable therapeutic window for anticancer applications.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeMechanismIC50 ValueReference
Anti-inflammatoryInhibition of NO productionComparable to control
CytotoxicityInduction of apoptosisVaries by cell line

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Pyrazolo[4,3-c]quinoline derivatives exhibit diverse biological activities depending on substitution patterns. Key comparisons include:

Compound Name / ID Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 8-Ethoxy, 3-(4-fluorophenyl) C₁₈H₁₄FN₃O 307.33 High lipophilicity (logP ~6.1)
C350-0357 8-Ethoxy, 3-(4-fluorophenyl), 1-(4-methylphenyl) C₂₅H₂₀FN₃O 397.45 logP = 6.15; enhanced steric bulk
C350-0462 8-Ethoxy, 1-(3-fluorophenyl), 3-(4-methylphenyl) C₂₅H₂₀FN₃O 397.45 Similar logP; positional isomer effects
3-(4-Ethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 8-Fluoro, 3-(4-ethoxyphenyl), 1-(4-fluorophenyl) C₂₄H₁₇F₂N₃O 413.41 Lower logP (~5.5) due to ethoxy
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 3-Amino, 4-(4-hydroxyphenylamino) C₁₆H₁₂N₆O 304.30 Anti-inflammatory (IC₅₀ ~0.1 µM)

Key Observations

Substituent Position Matters: The 1-(4-fluorophenyl) group in the target compound contrasts with 1-(3-fluorophenyl) in C350-0462 . 3-(3-Methoxyphenyl) vs. 3-(4-methoxyphenyl): The meta-methoxy group may reduce steric hindrance compared to para-substituted analogs, enhancing conformational flexibility .

Biological Activity Trends: Amino-substituted derivatives (e.g., 2i ) exhibit potent anti-inflammatory activity (IC₅₀ ~0.1 µM), whereas alkoxy-substituted compounds (e.g., the target compound) prioritize lipophilicity over polar interactions.

Polar Surface Area (PSA): Derivatives with amino groups (e.g., 2i ) have higher PSA (~60 Ų) compared to alkoxy-substituted compounds (~30 Ų), favoring solubility but reducing passive diffusion.

Thermal and Optical Properties

Pyrazoloquinoline derivatives generally exhibit strong fluorescence due to extended π-conjugation. For example:

  • F7 (pyrazolo[3,4-b]quinoline): Fluorescence emission at 450 nm, with a quantum yield of 0.45 .
  • The target compound’s 3-methoxyphenyl group may redshift emission wavelengths compared to non-methoxy analogs.

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